molecular formula C9H8F3N3 B2753262 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine CAS No. 627074-50-4

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine

Cat. No.: B2753262
CAS No.: 627074-50-4
M. Wt: 215.179
InChI Key: JHAVOBMDLQGPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine is a chemical compound with the empirical formula C9H8F3N3 and a molecular weight of 215.18 g/mol . It is a solid substance and falls under the category of benzoimidazoles . The compound’s structure consists of a benzoimidazole ring with a trifluoromethyl group and a methyl group attached at specific positions .

Scientific Research Applications

Advanced Glycation End Products (AGEs) Detection

Research by Kunert et al. (2013) introduced a method for detecting advanced glycation end products (AGEs) of creatinine in biofluids, which are significant in understanding the biochemical pathways in diseases like diabetes. The study reported on the development of a stable isotope dilution analysis for quantitating these AGEs in meat, plasma, and urine samples, highlighting the compound's relevance in biomedical research related to diet and metabolic disorders (Kunert et al., 2013).

Radiotracer Development for Medical Imaging

Brier et al. (2022) evaluated the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, which is of clinical interest due to its role in multiple sclerosis and other conditions. This study underscores the compound's utility in developing new diagnostic tools for inflammatory diseases, showcasing the application in enhancing medical imaging techniques (Brier et al., 2022).

Environmental and Health Monitoring

Hoekstra et al. (1996) compared urinary levels of the metabolite methyl-5-hydroxy-2-benzimidazole carbamate (5-HBC) among nursery workers exposed to the fungicide benomyl, indicating the compound's relevance in occupational health and safety studies. This research contributes to understanding the environmental and health impacts of chemical exposure in agricultural settings (Hoekstra et al., 1996).

Properties

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-3-2-5(13)4-6(7)14-8(15)9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAVOBMDLQGPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an argon purged RBF was suspended 1-methyl-5-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole (2.0 g, 8.2 mmol, 1.0 eq.) in 50 ml of MeOH. Pd/C (cat.) was added and the atmosphere was replaced by H2 (3×). The reaction was stirred for 16 h at RT at balloon pressure. The Pd was filtered off and the MeOH removed in vacuo to yield 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazol-5-amine.
Name
1-methyl-5-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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